Niazo

CAS No.: 617-19-6

Cat. No.: VC1660445

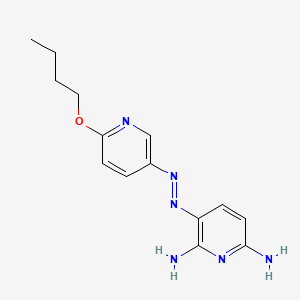

Molecular Formula: C14H18N6O

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617-19-6 |

|---|---|

| Molecular Formula | C14H18N6O |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine |

| Standard InChI | InChI=1S/C14H18N6O/c1-2-3-8-21-13-7-4-10(9-17-13)19-20-11-5-6-12(15)18-14(11)16/h4-7,9H,2-3,8H2,1H3,(H4,15,16,18) |

| Standard InChI Key | WAWDOEHEAULMGC-UHFFFAOYSA-N |

| SMILES | CCCCOC1=NC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

| Canonical SMILES | CCCCOC1=NC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Introduction

Chemical Structure and Properties

Molecular Structure

Niazo features a complex molecular architecture with the chemical formula C14H18N6O. The core of its structure contains the azo group (-N=N-), which connects two aromatic ring systems. This structural arrangement contributes to the compound's stability and distinctive properties. The presence of multiple nitrogen atoms and an oxygen atom in its structure influences its electronic distribution and subsequently affects its chemical behavior.

Physical Properties

As an azo compound, Niazo exhibits several notable physical characteristics:

-

Distinct coloration due to the presence of the azo chromophore

-

Relatively stable under normal environmental conditions

-

Specific absorption patterns in the visible light spectrum

-

Solubility characteristics influenced by its aromatic components

Chemical Reactivity

The chemical reactivity of Niazo is primarily determined by its azo linkage and the functional groups attached to the aromatic rings. The azo group can undergo various transformations, including reduction, oxidation, and substitution reactions, which form the basis for many of its applications and synthesis pathways.

Synthesis Methods

Diazotization Reaction

One of the primary methods for synthesizing azo compounds like Niazo involves the diazotization reaction. This process begins with the conversion of primary aromatic amines into diazonium salts through reaction with sodium nitrite in acidic conditions at near-zero temperatures . The general reaction can be represented as:

ArNH₂ + NaNO₂ + 2HCl → ArN₂⁺Cl⁻ + NaCl + 2H₂O

The resulting diazonium salt then undergoes coupling with another aromatic compound to form the azo linkage characteristic of Niazo and similar compounds .

Azo Coupling

The second crucial step in the synthesis of Niazo is the azo coupling reaction. This involves the reaction of the diazonium salt with an aromatic compound containing highly reactive sites, typically facilitated by a nitrosyl-eliminating agent . The coupling occurs at specific positions of the aromatic ring, influenced by the electronic properties of the substituents present.

Modern Synthetic Approaches

Contemporary research has led to the development of more efficient and environmentally friendly methods for synthesizing azo compounds. These approaches aim to minimize the use of harsh reagents and reduce waste generation while maintaining or improving yield and purity.

Biological Activities

Antimicrobial Properties

Research into compounds structurally related to Niazo has revealed significant biological activities. Studies on similar azo compounds have demonstrated potential antimicrobial properties against various bacterial strains, suggesting possible applications in pharmaceutical development .

Structure-Activity Relationships

The biological activity of azo compounds is closely related to their structural features. The specific arrangement of functional groups and the nature of the aromatic rings in Niazo contribute to its interaction with biological systems. Structure-activity relationship studies have provided valuable insights into the mechanisms behind these interactions.

Applications of Niazo

Industrial Applications

Azo compounds like Niazo find extensive applications in various industrial sectors:

-

As dyes and pigments in the textile industry

-

In the production of colorants for plastics, paints, and coatings

-

As analytical reagents in chemical analysis

-

In the development of optical materials with specific light-absorption properties

Research Applications

In scientific research, Niazo and similar compounds serve as valuable tools for:

-

Studying photochemical reactions and light-activated processes

-

Developing new synthetic methodologies

-

Investigating structure-property relationships in organic compounds

-

Exploring novel biological applications

Comparative Analysis with Similar Compounds

Structural Comparisons

Niazo shares structural similarities with several other azo compounds while maintaining distinctive features. The following table provides a comparative analysis of Niazo and related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Niazo | C14H18N6O | Complex structure with multiple nitrogen atoms and an oxygen atom |

| Azobenzene | C12H10N2 | Simple structure; widely studied as a model azo compound |

| Sudan Red | C14H10N2O | Used primarily as a dye; known for its carcinogenic properties |

| Congo Red | C18H14N2Na2O8S2 | Important dye in histology; binds to amyloid proteins |

| Disperse Orange 1 | C14H15N3O | Used in dyeing synthetic fibers; different solubility profile than Niazo |

What distinguishes Niazo from these related compounds is its specific molecular architecture and the resulting unique combination of biological activity and structural characteristics.

Functional Comparisons

Beyond structural differences, Niazo and similar compounds also exhibit varying functional properties:

-

Different absorption spectra resulting in distinct color properties

-

Varying stability under different environmental conditions

-

Different reactivity patterns in chemical transformations

-

Specific interactions with biological systems

Recent Research Developments

Structural Modifications

Recent research has focused on modifying the basic structure of azo compounds to enhance their properties or develop new applications. These modifications include:

-

Introduction of additional functional groups to modulate solubility

-

Incorporation of heterocyclic components to enhance specific properties

-

Development of stimuli-responsive azo derivatives

Novel Applications

Emerging research has identified potential new applications for azo compounds like Niazo:

-

As components in smart materials that respond to external stimuli

-

In data storage systems utilizing photochemical properties

-

As molecular switches in nanotechnology

-

In advanced drug delivery systems

Analytical Methods for Characterization

Spectroscopic Techniques

The characterization of Niazo typically involves various spectroscopic methods:

-

UV-Visible spectroscopy to analyze its chromophoric properties

-

Infrared spectroscopy for functional group identification

-

Nuclear Magnetic Resonance (NMR) to elucidate structural details

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

Various chromatographic techniques are employed for the purification and analysis of Niazo:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Gas Chromatography (GC) for volatile derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume